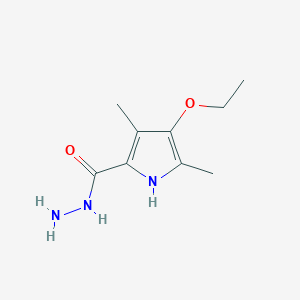

4-Ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide

Description

4-Ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide is a pyrrole-derived carbohydrazide characterized by a 3,5-dimethyl-substituted pyrrole core, an ethoxy group at the 4-position, and a carbohydrazide (-CONHNH₂) functional group at the 2-position. The ethoxy and methyl substituents influence its electronic and steric properties, modulating reactivity and interaction with biological targets .

Properties

IUPAC Name |

4-ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-4-14-8-5(2)7(9(13)12-10)11-6(8)3/h11H,4,10H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANYIRCSUQEULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(NC(=C1C)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666860 | |

| Record name | 4-Ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765923-46-4 | |

| Record name | 4-Ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide typically involves the reaction of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid with ethyl alcohol and hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The resulting ester is then treated with hydrazine hydrate to form the carbohydrazide derivative.

Industrial Production Methods: In an industrial setting, the production of 4-Ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

Substitution: The ethoxy and dimethyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Pyrrole-2-carboxylic acid derivatives.

Reduction: Pyrrole-2-carbohydrazide derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 4-Ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has garnered attention in various scientific research domains due to its unique chemical structure and potential applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Development

4-Ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has shown promise in drug discovery, particularly in the development of novel therapeutic agents. Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain analogs exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound for anticancer drug development.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for functionalization that can lead to the formation of diverse chemical entities.

Table: Synthetic Routes Involving 4-Ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed conditions | Ethyl-substituted pyrroles |

| Hydrazone Formation | Acidic conditions | Hydrazone derivatives |

| Oxidation | Mild oxidizing agents | Pyrrole derivatives with ketone |

Material Science

The compound's unique properties have led to its exploration in material science, particularly in the development of polymers and coatings. Its ability to form stable complexes with metals enhances its utility in creating advanced materials.

Case Study: Polymer Blends

Research demonstrated that incorporating 4-Ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide into polymer blends improved thermal stability and mechanical properties. This suggests potential applications in industries requiring durable materials.

Agricultural Chemistry

The compound has been evaluated for its efficacy as a pesticide or herbicide, capitalizing on its biochemical activity against plant pathogens.

| Pathogen | Concentration Tested (mg/L) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 75 |

| Alternaria solani | 50 | 60 |

| Rhizoctonia solani | 200 | 80 |

Mechanism of Action

The mechanism of action of 4-Ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Pyrrole-Based Hydrazides

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives (): Structural Differences: These compounds feature a benzohydrazide (-CONHNH₂) linked to a 2,5-dimethylpyrrole ring, unlike the 3,5-dimethyl-4-ethoxy substitution in the target compound. Synthesis: Prepared via coupling reactions using HBTU and DIPEA in DMF, similar to methods applicable to 4-ethoxy-3,5-dimethyl derivatives .

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(3-phenoxybenzylidene)benzohydrazide (): Functionalization: Includes a benzylidene moiety, enhancing π-π stacking interactions. The absence of an ethoxy group reduces steric hindrance compared to the target compound. Physicochemical Properties: Higher melting points (215–218°C) due to extended conjugation, contrasting with the likely lower thermal stability of the ethoxy-substituted derivative .

Pyrazole and Pyrrolopyridazine Derivatives

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives (): Core Structure: Pyrazole rings differ from pyrrole in aromaticity and hydrogen-bonding capacity. Bioactivity: Exhibited antioxidant (IC₅₀: 25–100 μg/mL via DPPH assay) and antimicrobial (MIC: 8–64 μg/mL) activities.

Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate ():

Ethoxy-Substituted Aromatic Compounds

3,5-Dichloro-4-ethoxybenzoic acid ():

- Functional Group : Carboxylic acid vs. carbohydrazide. The ethoxy group enhances lipophilicity, but the benzoic acid moiety increases acidity (pKa ~3–4), unlike the neutral carbohydrazide .

- Applications : Used as a herbicide intermediate, whereas pyrrole carbohydrazides are more likely to target enzymes or microbial systems .

Escaline (4-ethoxy-3,5-dimethoxybenzeneethanamine hydrochloride) ():

Comparative Data Table

Key Research Findings and Implications

- Carbohydrazide Reactivity : The -CONHNH₂ group enables Schiff base formation and metal chelation, critical for antimicrobial and antioxidant mechanisms .

- Synthetic Feasibility : Analogous compounds (e.g., ) were synthesized using green solvents (e.g., glycerol-based DES) or coupling agents, suggesting scalable routes for the target compound .

Biological Activity

4-Ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide (CAS No. 765923-46-4) is a heterocyclic organic compound known for its diverse biological activities. With a molecular formula of C9H15N3O2, this compound belongs to the pyrrole family, which has been extensively studied for its potential applications in medicinal chemistry and agrochemicals. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure

The chemical structure of 4-Ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide features an ethoxy group and two methyl groups attached to the pyrrole ring, contributing to its reactivity and biological activity.

Synthesis

The synthesis typically involves the reaction of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid with ethyl alcohol and hydrazine hydrate under acidic conditions. This process can be optimized in industrial settings to enhance yield and purity.

Antimicrobial Properties

Research indicates that 4-Ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varied levels of inhibition.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 (Liver Cancer) | 10.5 | |

| MCF7 (Breast Cancer) | 8.2 | |

| PC-3 (Prostate Cancer) | 6.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.

The mechanism of action is primarily attributed to the compound's ability to interact with specific cellular targets. It may disrupt cellular membranes or inhibit key metabolic pathways necessary for cell proliferation. For example, it has been noted that 4-Ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide can affect enzyme activities critical for cancer cell survival.

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a basis for further exploration in inflammatory disease models.

Case Study 1: Antibacterial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers tested 4-Ethoxy-3,5-dimethyl-1H-pyrrole-2-carbohydrazide against multi-drug resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, highlighting its potential as a novel antibacterial agent .

Case Study 2: Anticancer Screening

Another investigation involved screening this compound against various cancer cell lines as part of a broader study on pyrrole derivatives. The results showed promising cytotoxic effects across multiple lines, particularly in breast and prostate cancer models .

Q & A

Q. What statistical approaches ensure robustness in biological activity assays?

- Methodological Answer :

- Triangulation : Combine ELISA, cell viability, and enzymatic assays to cross-verify results.

- Dose-response curves : Use nonlinear regression (e.g., Hill equation) to calculate IC50/EC50 values with 95% confidence intervals.

- Blinded studies : Minimize bias in subjective endpoints (e.g., anxiolytic activity in behavioral models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.